molecular formula C8H7FN2O4 B15072866 N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide CAS No. 137589-57-2

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B15072866
CAS No.: 137589-57-2
M. Wt: 214.15 g/mol
InChI Key: QFASYSYRLMXXMN-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7FN2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a fluoro group, a hydroxyl group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of 4-fluoro-2-hydroxyacetanilide. The process begins with the acetylation of 4-fluoro-2-hydroxyaniline to form 4-fluoro-2-hydroxyacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and hydroxyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and influences its reactivity and biological activity.

Properties

CAS No.

137589-57-2

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

N-(4-fluoro-2-hydroxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O4/c1-4(12)10-6-3-7(11(14)15)5(9)2-8(6)13/h2-3,13H,1H3,(H,10,12)

InChI Key

QFASYSYRLMXXMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1O)F)[N+](=O)[O-]

Origin of Product

United States

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